molecular formula C16H21O4- B1629125 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate CAS No. 70468-44-9

3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate

Cat. No.: B1629125
CAS No.: 70468-44-9
M. Wt: 277.33 g/mol
InChI Key: MHKVXLDHSXKUJZ-UHFFFAOYSA-M
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Description

3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate is an organic compound with the molecular formula C16H22O4 It contains a unique adamantylidene group, which is a derivative of adamantane, a highly stable and rigid hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of adamantane derivatives with succinic acid derivatives. One common method involves the esterification of 2-adamantylidene-succinic acid with ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The adamantylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The adamantylidene group provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Adamantylidenesuccinic acid: A precursor in the synthesis of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate.

    Adamantane derivatives: Compounds with similar rigid structures and stability.

    Ethyl succinate: A simpler ester with similar functional groups but lacking the adamantylidene moiety.

Uniqueness

This compound stands out due to its combination of the adamantylidene group and the succinate ester. This unique structure imparts both rigidity and reactivity, making it a versatile compound for various applications. Its stability and potential for functionalization further enhance its appeal in scientific research and industrial applications.

Properties

CAS No.

70468-44-9

Molecular Formula

C16H21O4-

Molecular Weight

277.33 g/mol

IUPAC Name

3-(2-adamantylidene)-4-ethoxy-4-oxobutanoate

InChI

InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18)/p-1

InChI Key

MHKVXLDHSXKUJZ-UHFFFAOYSA-M

SMILES

CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-]

Canonical SMILES

CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-]

Origin of Product

United States

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